1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
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Overview
Description
1-(Benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound characterized by the presence of a benzenesulfonyl group and a trifluoroethoxy group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloro-1-propanamine.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group can be attached through nucleophilic substitution reactions using 2,2,2-trifluoroethanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
1-(Benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
- 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride
Comparison: 1-(Benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the presence of both the benzenesulfonyl and trifluoroethoxy groups attached to an azetidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. In contrast, similar compounds like 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2,5-di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride have different structural features and may exhibit different reactivity and applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c12-11(13,14)8-18-9-6-15(7-9)19(16,17)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJCEYDVOFRDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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